![molecular formula C21H31N3O4 B5666059 3-({(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}carbonyl)-2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B5666059.png)
3-({(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}carbonyl)-2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one
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Overview
Description
This compound belongs to a class of heterocyclic compounds featuring complex structures with potential significance in various chemical and pharmaceutical applications.
Synthesis Analysis
- Ring opening and ring closure reactions were used in synthesizing similar compounds, indicating complex synthetic pathways for such molecules (Halim & Ibrahim, 2022).
- Various substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, closely related to the compound , were synthesized under different conditions (Goto et al., 1991).
Molecular Structure Analysis
- The molecular structure of similar compounds was determined using X-ray data and refined with anisotropic thermal parameters, suggesting the need for advanced techniques for structural elucidation (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
- Compounds with a similar structural framework exhibit varied chemical reactivities and properties, depending on the nature and position of substituents (Gein et al., 2006).
Physical Properties Analysis
- The physical properties of such compounds, including melting points, solubility, and crystalline nature, are influenced by their molecular structure and functional groups. These properties are often analyzed using techniques like NMR and IR spectroscopy (Rubtsova et al., 2020).
Chemical Properties Analysis
- Chemical properties such as reactivity, stability, and interactions with other molecules are determined by the compound's functional groups and overall molecular architecture. Detailed studies on similar compounds show the complexity of these properties (Alizadeh & Ghanbaripour, 2013).
properties
IUPAC Name |
3-[(3R,4R)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidine-1-carbonyl]-2-methyl-6,7-dihydro-5H-1-benzofuran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4/c1-14-19(20-17(26)4-3-5-18(20)28-14)21(27)24-11-15(16(12-24)13-25)10-23-8-6-22(2)7-9-23/h15-16,25H,3-13H2,1-2H3/t15-,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSQQPGVZRCDIU-HZPDHXFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)CCCC2=O)C(=O)N3CC(C(C3)CO)CN4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(O1)CCCC2=O)C(=O)N3C[C@H]([C@H](C3)CO)CN4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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